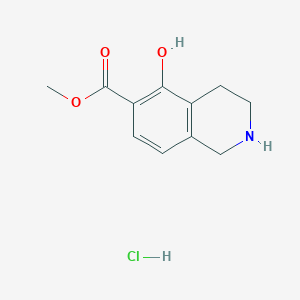
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using microwave-assisted processes. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be synthesized from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate via cleavage of the oxazolyl moiety .
化学反应分析
Types of Reactions
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride undergoes various types of chemical reactions including:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4), and dehydrating agents (POCl3, P2O5, ZnCl2) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrahydroisoquinoline compounds .
科学研究应用
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride has several scientific research applications:
作用机制
The mechanism of action of methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride involves its interaction with various molecular targets and pathways. It is known to function as an antagonist to certain neurotoxins, thereby exhibiting neuroprotective activity . The compound’s effects are mediated through its interaction with dopaminergic pathways and its ability to modulate oxidative stress .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another derivative with comparable chemical properties.
Uniqueness
Methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride is unique due to its specific hydroxyl and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
methyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13;/h2-3,12-13H,4-6H2,1H3;1H |
InChI 键 |
OCBAIWCYVXFQKG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=C(CNCC2)C=C1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


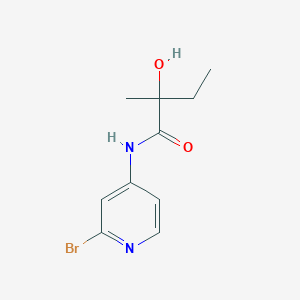
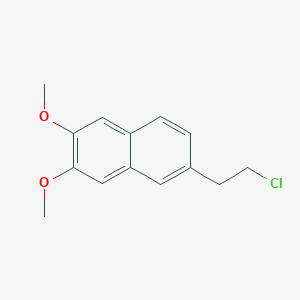
![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
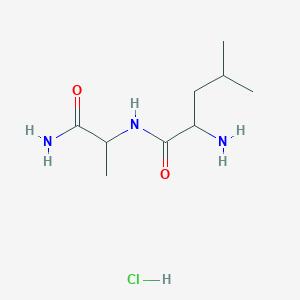
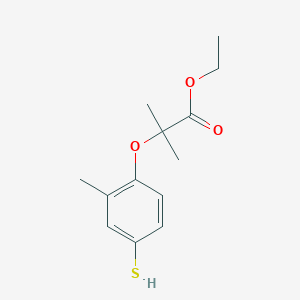
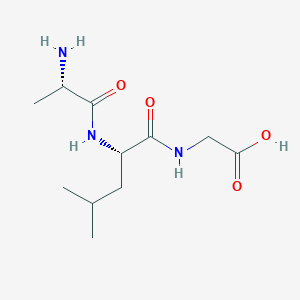
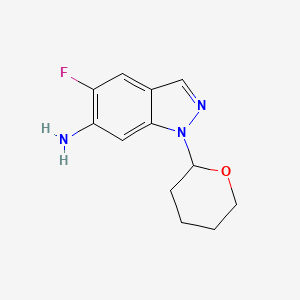
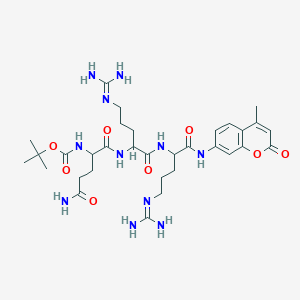

![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)
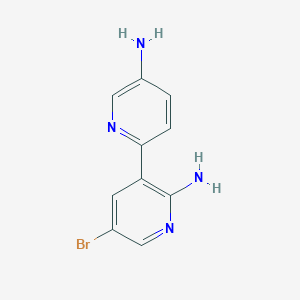

![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)
